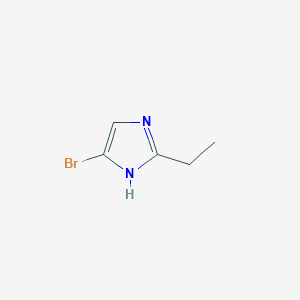

4-Bromo-2-ethyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGRZMXSFGWOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473711 | |

| Record name | 2-ETHYL-4-BROMOIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145575-91-3 | |

| Record name | 5-Bromo-2-ethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145575-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ETHYL-4-BROMOIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-ethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-ethyl-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-2-ethyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore the strategic considerations for its synthesis, beginning with the construction of the core 2-ethyl-1H-imidazole scaffold. Subsequently, this guide will detail two primary pathways for the regioselective introduction of a bromine atom at the C4 position: direct electrophilic bromination and a more controlled approach involving an N-protection strategy. Each section provides not only step-by-step experimental protocols but also delves into the underlying chemical principles and mechanistic insights that govern these transformations. The content is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The targeted functionalization of the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound serves as a versatile building block, where the bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce further molecular complexity.

A retrosynthetic analysis of this compound suggests that the most logical approach is the bromination of a pre-formed 2-ethyl-1H-imidazole ring. The primary challenge in this approach is achieving regioselectivity, as the imidazole ring has two potentially reactive sites for electrophilic substitution at the C4 and C5 positions.

This guide will first detail a reliable method for the synthesis of the 2-ethyl-1H-imidazole precursor. Following this, we will compare a direct bromination approach with a more robust, regioselective synthesis that employs a protecting group strategy to direct the electrophilic attack to the desired C4 position.

Synthesis of the Precursor: 2-Ethyl-1H-imidazole

A classic and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 2-ethyl-1H-imidazole, we will utilize glyoxal (a 1,2-dicarbonyl), propionaldehyde, and two equivalents of ammonia.

Principle and Mechanism

The reaction is thought to proceed in two main stages. First, the glyoxal condenses with two molecules of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with propionaldehyde, followed by cyclization and aromatization to yield the 2-ethyl-1H-imidazole ring.[1][3]

Experimental Protocol: Synthesis of 2-Ethyl-1H-imidazole

-

Reaction Setup : In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents : To the flask, add a 40% aqueous solution of glyoxal (1 equivalent), followed by concentrated aqueous ammonia (2.5 equivalents).

-

Addition of Aldehyde : While stirring the mixture, slowly add propionaldehyde (1 equivalent) dropwise. The addition should be controlled to maintain the reaction temperature below 40°C.

-

Reaction : After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for 2 hours.

-

Work-up : Cool the reaction mixture to room temperature. The product can be extracted with a suitable organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-ethyl-1H-imidazole.

Pathway 1: Direct Bromination of 2-Ethyl-1H-imidazole

Direct bromination of the 2-ethyl-1H-imidazole precursor is the most straightforward approach. However, it often suffers from a lack of regioselectivity and the potential for over-bromination.

Principle and Rationale

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The reaction with a brominating agent like N-Bromosuccinimide (NBS) is expected to introduce a bromine atom at either the C4 or C5 position.[4] The ethyl group at C2 is a weak electron-donating group and does not strongly influence the regioselectivity. Consequently, a mixture of 4-bromo- and 5-bromo-2-ethyl-1H-imidazole, along with 4,5-dibromo-2-ethyl-1H-imidazole, is often obtained.

Experimental Protocol: Direct Bromination

-

Reaction Setup : In a round-bottom flask protected from light, dissolve 2-ethyl-1H-imidazole (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.[5]

-

Addition of Brominating Agent : Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise over 30 minutes.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.[5]

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers that requires careful separation by column chromatography.

Pathway 2: Regioselective Synthesis via N-Protection Strategy

To overcome the regioselectivity issues of direct bromination, a more controlled approach involving the protection of the imidazole nitrogen is highly recommended. A bulky protecting group can sterically hinder the C5 position, thereby directing the incoming electrophile (bromine) to the C4 position. The tert-butoxycarbonyl (Boc) group is a suitable choice for this purpose as it is easily introduced and can be removed under mild conditions.

Workflow for N-Protection Strategy

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. The multicomponent Debus–Radziszewski reaction in macromolecular chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scribd.com [scribd.com]

- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of 4-Bromo-2-ethyl-1H-imidazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Versatile Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery, the imidazole moiety stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's pharmacological profile. This guide focuses on a particularly valuable, yet specific, building block: 4-Bromo-2-ethyl-1H-imidazole (CAS Number: 145575-91-3 ).

The introduction of an ethyl group at the 2-position and a bromine atom at the 4-position creates a versatile intermediate with distinct reactive handles. This substitution pattern offers medicinal chemists a powerful tool for library synthesis and lead optimization, enabling the exploration of chemical space in the pursuit of innovative drugs. This document serves as an in-depth technical resource, consolidating available data on its synthesis, properties, and potential applications, with a focus on providing actionable insights for laboratory research.

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. Below is a summary of the available data for this compound.

| Property | Value | Source |

| CAS Number | 145575-91-3 | [3] |

| Molecular Formula | C₅H₇BrN₂ | [3] |

| Molecular Weight | 175.03 g/mol | [3] |

| Appearance | White solid | [3] |

| Melting Point | 115-116 °C | [3] |

| Purity | > 96% (by NMR) | [3] |

| Hazard Class | IRRITANT | [3] |

Synthesis of this compound: A Proposed Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be devised based on established imidazole chemistry. The following proposed synthesis is a logical amalgamation of known methodologies for the alkylation and halogenation of the imidazole core.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 2-ethylimidazole. The first step involves the protection of the imidazole nitrogen to prevent side reactions, followed by regioselective bromination at the 4-position. The final step would be the deprotection of the nitrogen.

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol

This protocol is illustrative and should be optimized and validated under appropriate laboratory conditions.

Step 1: N-Protection of 2-Ethylimidazole

-

Rationale: Protection of the imidazole nitrogen is crucial to direct the subsequent bromination to the carbon backbone and to avoid the formation of N-bromo species or other side products. A variety of protecting groups can be employed, with the choice depending on the desired reaction conditions for the subsequent steps and the ease of removal.

-

Procedure:

-

Dissolve 2-ethylimidazole in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

-

Add a base (e.g., triethylamine or sodium hydride) to deprotonate the imidazole nitrogen.

-

Introduce the protecting group reagent (e.g., di-tert-butyl dicarbonate for a Boc group, or benzyl bromide for a Bn group) and stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography.

-

Step 2: Bromination of N-Protected 2-Ethylimidazole

-

Rationale: With the nitrogen protected, the imidazole ring is activated for electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of imidazoles, typically favoring the 4- and 5-positions.

-

Procedure:

-

Dissolve the N-protected 2-ethylimidazole in a suitable solvent (e.g., acetonitrile or chloroform).

-

Add N-bromosuccinimide (NBS) portion-wise at 0 °C or room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent and purify by column chromatography to isolate the 4-bromo isomer.

-

Step 3: Deprotection

-

Rationale: The final step is the removal of the protecting group to yield the target compound. The deprotection conditions will depend on the protecting group used in Step 1.

-

Procedure (Example for Boc group):

-

Dissolve the N-protected 4-bromo-2-ethylimidazole in a suitable solvent (e.g., DCM or 1,4-dioxane).

-

Add a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the ethyl and bromo substituents on the imidazole core of this compound makes it a highly attractive building block for medicinal chemistry programs.

The Role of the 2-Ethyl Group

The ethyl group at the 2-position can serve several functions in a drug candidate. It can:

-

Enhance Lipophilicity: The ethyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

-

Modulate Metabolic Stability: The presence of the ethyl group can influence the metabolic profile of the molecule, potentially blocking sites of metabolism and increasing the drug's half-life.

-

Provide a Vector for Further Functionalization: While less reactive than the bromine, the ethyl group can be a site for further chemical modification if required.

The Versatility of the 4-Bromo Substituent

The bromine atom at the 4-position is the key to the synthetic utility of this molecule. It acts as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties.[4]

Caption: Key cross-coupling reactions utilizing this compound.

These reactions enable the rapid generation of libraries of compounds with diverse substituents at the 4-position, which is critical for structure-activity relationship (SAR) studies. For instance, the introduction of various aryl groups via Suzuki coupling can explore interactions with aromatic-binding pockets in a target protein. Similarly, the introduction of amine functionalities through Buchwald-Hartwig amination can introduce hydrogen bond donors and acceptors to enhance target binding affinity and selectivity.

While specific examples of drugs derived from this compound are not prevalent in the public domain, research on related 2-ethyl imidazole derivatives has shown promise in developing novel antitumor agents that induce apoptosis.[5] This suggests that the 2-ethyl-imidazole scaffold is a promising starting point for the design of new cancer therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the "IRRITANT" hazard class provided by the supplier, the following handling guidelines are recommended.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local regulations. Avoid generating dust.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its unique substitution pattern provides researchers with a powerful tool for the synthesis of novel compounds with potential therapeutic applications. While detailed literature on this specific compound is currently limited, its potential can be inferred from the rich chemistry of related brominated imidazoles. As the demand for novel chemical entities in drug development continues to grow, it is anticipated that the utility of specialized building blocks like this compound will become increasingly recognized and documented. Further research into its synthesis, reactivity, and application in targeted therapeutic areas is warranted and holds significant promise for the future of medicine.

References

A comprehensive list of references is not available as the search results did not provide specific, citable sources for all the information presented. The provided citations within the text are based on the available search snippets.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 2. Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

structure elucidation of 4-Bromo-2-ethyl-1H-imidazole

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-ethyl-1H-imidazole

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical synthesis, drug discovery, and materials science. This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of the novel heterocyclic compound, this compound. We move beyond a simple listing of techniques to present an integrated strategy where each analytical step logically informs the next, creating a self-validating workflow. This document details the causality behind experimental choices, provides field-proven protocols, and demonstrates how data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are synergistically employed to build an irrefutable structural assignment. The process culminates with a discussion of X-ray crystallography as the ultimate arbiter of structure.

Foundational Strategy: From Hypothesis to Confirmation

The structure elucidation of a newly synthesized compound is a process of systematic evidence gathering. Our investigation into this compound begins with a hypothesized structure, logically derived from its synthetic precursors. The subsequent analytical workflow is designed not only to confirm this hypothesis but also to rigorously exclude all other plausible isomers.

1.1. Hypothesized Structure and Synthetic Rationale

The target compound is presumed to be synthesized via the selective bromination of 2-ethyl-1H-imidazole. The directing effects of the imidazole ring substituents suggest that bromine will add to the C4 or C5 position. Our analytical challenge is to confirm the precise location of the bromine atom and the integrity of the 2-ethyl substituent.

-

Starting Material: 2-ethyl-1H-imidazole

-

Reagent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Expected Product: this compound (and potentially the 5-bromo isomer)

The elucidation process must therefore definitively distinguish between the 4-bromo and 5-bromo isomers.

Mass Spectrometry: Confirming a Foundational Property

The initial step in any structure elucidation workflow is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that validates the elemental composition.

2.1. Expertise: Why HRMS is Essential

While standard mass spectrometry provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For this compound (C₅H₇BrN₂), HRMS provides irrefutable evidence for the presence of one bromine, five carbon, seven hydrogen, and two nitrogen atoms.

A key diagnostic feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] This results in a characteristic pair of peaks (the M and M+2 peaks) of nearly equal intensity, separated by two mass units, for the molecular ion and any bromine-containing fragments.[1]

2.2. Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. This will primarily generate the protonated molecule, [M+H]⁺.

-

Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Identify the M and M+2 ion cluster and compare the measured exact mass to the theoretically calculated mass. The deviation should be less than 5 ppm.

2.3. Data Presentation: Expected HRMS Data

| Ion Species | Formula | Calculated Exact Mass (m/z) | Expected Isotopic Pattern |

| [M(⁷⁹Br)+H]⁺ | C₅H₈⁷⁹BrN₂ | 175.9920 | ~50% Relative Abundance |

| [M(⁸¹Br)+H]⁺ | C₅H₈⁸¹BrN₂ | 177.9899 | ~50% Relative Abundance |

2.4. Visualization: Mass Spectrometry Workflow

Caption: The synergistic role of 1D and 2D NMR experiments.

X-ray Crystallography: The Gold Standard

While the combined spectroscopic data provide an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [2]It provides a three-dimensional model of the molecule as it exists in the crystal lattice, detailing precise bond lengths, bond angles, and intermolecular interactions.

5.1. Methodology Overview

-

Crystallization: The most critical and often challenging step is growing a single, high-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system. [2]2. Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. A structural model is then built and refined to best fit the experimental data.

The resulting crystallographic information file (CIF) is the definitive record of the solid-state structure.

Conclusion: An Integrated and Self-Validating Approach

Overall Elucidation Workflow

Caption: The integrated workflow for structure elucidation.

References

- Hinova Pharmaceuticals Inc.; Fan, L.; Chen, K.; Li, X.; Chen, Y. (2016). Synthesis method of 4-bromo-1H-imidazole. CN106256830A.

Sources

A Comprehensive Technical Guide to 4-Bromo-2-ethyl-1H-imidazole: Properties and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, substituted imidazoles represent a class of heterocyclic compounds with significant therapeutic potential. The imidazole ring is a common motif in numerous biologically active molecules and approved drugs.[1][2] This guide focuses on a specific, yet highly valuable derivative, 4-Bromo-2-ethyl-1H-imidazole. The strategic placement of a bromine atom and an ethyl group on the imidazole core makes this compound a versatile building block for the synthesis of more complex molecular architectures. This document provides a detailed overview of its fundamental physicochemical properties, with a primary focus on its molecular formula and weight, and explores its relevance in synthetic chemistry and drug discovery.

Physicochemical Properties of this compound

The foundational characteristics of a chemical compound are its molecular formula and weight. These properties are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

Molecular Formula and Structure

The molecular formula for this compound is C5H7BrN2 .[3] This formula indicates that each molecule is composed of five carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms. The structure consists of a five-membered imidazole ring substituted with a bromine atom at the 4-position and an ethyl group at the 2-position. Due to tautomerism, it can also be referred to as 5-Bromo-2-ethyl-1H-imidazole.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Molecular Weight and Other Key Identifiers

The molecular weight of this compound is a crucial parameter for experimental procedures. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 175.03 g/mol | [3] |

| Molecular Formula | C5H7BrN2 | [3] |

| CAS Number | 145575-91-3 | [3] |

| Physical Description | White solid | [3] |

| Melting Point | 115-116 °C | [3] |

| Purity | > 96% by NMR | [3] |

Synthetic Utility and Importance in Drug Discovery

The presence of a bromine atom on the imidazole ring of this compound provides a reactive handle for a variety of cross-coupling reactions. This strategic functionalization is of paramount importance in the synthesis of novel pharmaceutical compounds.

Role as a Synthetic Intermediate

Brominated heterocyclic compounds are valuable intermediates in organic synthesis. The bromine atom can be readily displaced or participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.[2] These reactions allow for the introduction of diverse substituents at the 4-position of the imidazole ring, enabling the creation of extensive compound libraries for high-throughput screening in drug discovery programs.

Synthetic Pathways Utilizing this compound

Caption: Synthetic utility of this compound.

Significance in Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The ability to functionalize the 4-position of the 2-ethyl-imidazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates. This makes this compound a valuable starting material for the development of novel therapeutics targeting various diseases.

Experimental Protocols

While specific synthetic procedures for this compound are proprietary to chemical suppliers, general methodologies for the synthesis of substituted imidazoles are well-established in the literature. One common approach involves the cyclization of a 1,2-dicarbonyl compound with an aldehyde and ammonia, followed by selective bromination.

General Synthesis of Substituted Imidazoles

A widely used method for the synthesis of the imidazole core is the Radziszewski reaction and its variations. This typically involves the reaction of a diketone, an aldehyde, and ammonia. For 2,4-disubstituted imidazoles, a common strategy is the reaction of an alpha-halo ketone with an amidine.

Step-by-Step General Protocol:

-

Amidine Formation: An appropriate nitrile can be converted to the corresponding amidine hydrochloride.

-

Cyclization: The amidine hydrochloride is then reacted with an α-bromoketone in a suitable solvent, often with heating, to form the imidazole ring.

-

Bromination: If not already incorporated, the bromine atom can be introduced onto the imidazole ring using a suitable brominating agent, such as N-bromosuccinimide (NBS). The regioselectivity of this step is crucial and can be influenced by the existing substituents and reaction conditions.

Conclusion

This compound is a key chemical intermediate with significant applications in synthetic and medicinal chemistry. Its well-defined molecular formula of C5H7BrN2 and molecular weight of 175.03 g/mol are fundamental to its use in the laboratory.[3] The presence of a reactive bromine atom facilitates the synthesis of a diverse range of complex molecules, making it an invaluable tool for researchers and professionals in the field of drug development. The continued exploration of the synthetic potential of this and related compounds will undoubtedly contribute to the discovery of novel therapeutic agents.

References

-

PubChem. 1H-Imidazole, 4-bromo-. [Link]

-

Barcelona Fine Chemicals. 4(5)-Bromo-2-ethyl-1H-imidazole. [Link]

- Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

PubChem. 4-Bromo-2-nitro-1H-imidazole. [Link]

-

Pharmaffiliates. The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. [Link]

-

NIST. 1H-Imidazole, 2-ethyl-4-methyl-. [Link]

-

PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

SpectraBase. 4-Bromo-1H-imidazole. [Link]

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. barcelonafinechemicals.com [barcelonafinechemicals.com]

An In-Depth Technical Guide to 4-Bromo-2-ethyl-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Significance of 4-Bromo-2-ethyl-1H-imidazole in Modern Medicinal Chemistry

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in drug design. The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Within this context, this compound has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Tautomerism

This compound is a white solid with a melting point of 115-116 °C.[1] Due to the nature of the imidazole ring, it exists as a mixture of tautomers, namely this compound and 5-Bromo-2-ethyl-1H-imidazole. This tautomerism is an important consideration in its reactivity and spectroscopic characterization.

| Property | Value | Reference |

| CAS Number | 145575-91-3 | [1] |

| Molecular Formula | C₅H₇BrN₂ | [1] |

| Molecular Weight | 175.03 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 115-116 °C | [1] |

| Purity | > 96% (by NMR) | [1] |

A Plausible Retrosynthetic Pathway and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable, its emergence is a logical progression in the broader history of imidazole synthesis and functionalization. The development of methods to selectively introduce substituents at various positions on the imidazole ring has been a key focus of organic chemists for decades. The synthesis of this particular compound can be logically approached through a two-step process: the formation of the 2-ethyl-1H-imidazole core, followed by selective bromination at the 4-position.

Detailed Synthesis Protocols

The synthesis of this compound can be efficiently achieved in two key stages. The following protocols are based on established methodologies for the synthesis of substituted imidazoles and their subsequent halogenation.

Part 1: Synthesis of 2-Ethyl-1H-imidazole

The Radziszewski imidazole synthesis offers a straightforward method for the preparation of 2-substituted imidazoles. This reaction involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (propionaldehyde), and ammonia.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To the flask, add a 40% aqueous solution of glyoxal and a molar excess of aqueous ammonia.

-

Addition of Aldehyde: While stirring the mixture, slowly add propionaldehyde. An exothermic reaction is expected, and the rate of addition should be controlled to maintain a manageable temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product can be extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-ethyl-1H-imidazole.

Part 2: Selective Bromination to this compound

The bromination of 2-substituted imidazoles can be achieved with high regioselectivity at the 4- and 5-positions. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation. The electron-donating nature of the ethyl group at the 2-position directs the electrophilic substitution to the 4(5)-position.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-ethyl-1H-imidazole in a suitable solvent such as chloroform, dichloromethane, or acetonitrile.

-

Addition of Brominating Agent: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise. The amount of NBS should be stoichiometric to achieve mono-bromination.

-

Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the succinimide byproduct can be removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography or recrystallization to afford this compound as a white solid.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromine atom and the ethyl group on the imidazole scaffold makes this compound a highly valuable intermediate in the synthesis of pharmaceutical agents.

-

The Bromine Handle: The bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[2] This allows for the facile introduction of diverse substituents at the 4-position of the imidazole ring, enabling the exploration of a broad chemical space in the search for new bioactive molecules.

-

The Ethyl Group: The 2-ethyl group can influence the steric and electronic properties of the imidazole ring, which can be crucial for modulating the binding affinity of a drug candidate to its biological target. It can also impact the metabolic stability and pharmacokinetic profile of the molecule.

While a specific drug molecule containing the this compound moiety is not prominently in the public domain, its utility can be inferred from the vast number of patented imidazole-containing compounds. For instance, substituted imidazoles are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.

Illustrative Application in a Hypothetical Kinase Inhibitor Synthesis:

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The synthesis of a hypothetical kinase inhibitor could utilize this compound as a key starting material.

In this hypothetical pathway, a Suzuki coupling reaction would be employed to introduce an aryl group at the 4-position. Subsequent functionalization of another part of the molecule, for example, through an amidation reaction, could lead to a final compound designed to inhibit a specific kinase. The 2-ethyl group in this context could provide beneficial steric interactions within the kinase's active site.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. While its own history is intertwined with the broader development of imidazole chemistry, its utility as a versatile building block is clear. The combination of a reactive bromine handle and a modulating ethyl group on the privileged imidazole scaffold provides chemists with a powerful tool to construct novel and complex molecules with the potential for significant biological activity. As the demand for new therapeutics continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase.

References

- Google Patents. Preparation method of 4-halogen-1H-imidazole. CN106674121A.

- Google Patents. Method for preparing 1-substituted-4-nitroimidazole compound. EP2644599A1.

- Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole. CN111646945A.

-

PubChem. 1H-Imidazole, 4-bromo-. Available at: [Link]

-

PubChem. 4-Bromo-2-nitro-1H-imidazole. Available at: [Link]

-

SpectraBase. 4-Bromo-1H-imidazole. Available at: [Link]

- Farah, S. F., & McClelland, R. A. (1993). Preparation and reactions of bromo-2-nitro-and bromo-2-aminoimidazoles. Canadian Journal of Chemistry, 71(4), 427-435.

-

ResearchGate. Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Available at: [Link]

- Google Patents. Process for synthesizing 2-bromolysergic acid diethylamide via controlled bromination of lysergic acid. US20240228479A1.

-

ResearchGate. STUDY ON REACTION OF 2-ALLYLTHIOBENZIMIDAZOLE WITH BROMINE. Available at: [Link]

-

The Journal of Organic Chemistry. Ahead of Print. Available at: [Link]

-

Asian Journal of Research in Chemistry. Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Available at: [Link]

-

PubChem. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Available at: [Link]

Sources

An Investigational Roadmap for 4-Bromo-2-ethyl-1H-imidazole: A Framework for Uncovering Therapeutic Potential

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Despite this, the specific compound 4-Bromo-2-ethyl-1H-imidazole remains unexplored in the scientific literature. This guide presents a structured, hypothesis-driven framework for the comprehensive investigation of its potential biological activities. By leveraging structure-activity relationship (SAR) data from analogous compounds, we propose primary therapeutic targets and outline a phased experimental strategy, from initial synthesis and in vitro screening to cell-based validation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this novel chemical entity.

Introduction

The imidazole ring is a privileged structure in drug discovery, prized for its unique electronic properties and its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[5][6][7] This versatility has led to the development of imidazole-containing drugs across a wide spectrum of diseases.[3][8][9] Modifications to the imidazole core, such as the introduction of alkyl groups at the C2 position and halogens at the C4/C5 positions, are known to significantly modulate biological activity, affecting parameters like lipophilicity, metabolic stability, and target-binding affinity.[5][10]

This compound possesses three key structural features that form the basis of our investigational hypotheses:

-

The Imidazole Core: A proven pharmacophore associated with a multitude of biological activities.[1][2]

-

C2-Ethyl Group: Substitutions at the C2 position are known to influence receptor binding specificity.[5] The ethyl group, a small alkyl substituent, can enhance lipophilicity and potentially fit into hydrophobic pockets of target enzymes or receptors.

-

C4-Bromine Atom: The presence of a halogen, specifically bromine, can introduce favorable interactions (halogen bonding), enhance binding affinity, and serve as a reactive handle for further chemical modification.[11][12] Bromination is a common strategy in drug design to improve potency.[11]

Given the absence of direct research on this compound, this guide will establish a logical, evidence-based pathway for its systematic evaluation. We will focus on two primary, high-probability areas of biological activity based on extensive literature precedent for bromo- and alkyl-substituted imidazoles: Anticancer (Kinase Inhibition) and Antimicrobial activities.

Section 1: Hypothesized Biological Targets & Rationale

Potential as a Kinase Inhibitor in Oncology

A significant number of imidazole-based compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[13][14][15] Targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently inhibited by imidazole scaffolds.[15][16]

Mechanistic Hypothesis: We hypothesize that this compound can function as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) like VEGFR-2 or EGFR. The imidazole core can mimic the purine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The C2-ethyl group may occupy a nearby hydrophobic pocket, while the C4-bromo atom could form a halogen bond with a backbone carbonyl or other acceptor group, enhancing binding affinity and selectivity.

DOT script for Proposed Kinase Inhibition Mechanism

Caption: Proposed binding mode of this compound in a kinase active site.

Potential as an Antimicrobial Agent

Imidazole derivatives are the foundation of azole antifungals (e.g., clotrimazole, miconazole) and have demonstrated broad-spectrum antibacterial activity.[1][2][17] Their mechanisms often involve disrupting cell membrane synthesis or interfering with DNA replication.[17]

Mechanistic Hypothesis: We hypothesize that this compound may act as an antimicrobial agent through two potential mechanisms:

-

Fungal Ergosterol Biosynthesis Inhibition: Similar to other azoles, the imidazole nitrogen (N3) may coordinate with the heme iron of lanosterol 14α-demethylase (a cytochrome P450 enzyme), inhibiting ergosterol synthesis and disrupting fungal cell membrane integrity.[2][5]

-

Bacterial DNA/Protein Synthesis Inhibition: The compound could interfere with bacterial DNA replication or protein synthesis, a mechanism observed for other substituted imidazoles.[17] The lipophilic nature imparted by the ethyl and bromo substituents may facilitate passage through bacterial cell walls.

Section 2: A Roadmap for Synthesis and Validation

A robust and reproducible synthesis is the prerequisite for any biological investigation. While no specific synthesis for this compound is published, established methods for analogous compounds provide a clear path forward.

Proposed Synthesis Route

A plausible and efficient approach involves a multi-step synthesis starting from readily available materials, such as the Radziszewski reaction or related condensations.[3][18] A likely route is the bromination of a pre-formed 2-ethyl-1H-imidazole precursor.

DOT script for Proposed Synthesis Workflow

Caption: A high-level workflow for the proposed synthesis of the target compound.

In Vitro Assay Cascade

Once synthesized and purified (>95% purity), the compound should be subjected to a tiered screening approach to efficiently test the primary hypotheses.

Tier 1: Broad Spectrum Screening

| Assay Type | Target/Organism Panel | Primary Endpoint | Rationale & Causality |

| Anticancer | NCI-60 Human Tumor Cell Line Screen | GI50 (50% Growth Inhibition) | Provides a broad, unbiased assessment of cytotoxic/cytostatic activity across diverse cancer types, identifying potential areas of sensitivity. |

| Antimicrobial | ESKAPE Pathogen Panel (Bacteria)C. albicans, A. niger (Fungi) | MIC (Minimum Inhibitory Conc.) | Tests activity against clinically relevant and often drug-resistant pathogens, providing a rapid go/no-go decision for antimicrobial potential.[1][17] |

Tier 2: Mechanism of Action (MoA) Deconvolution

If significant activity is observed in Tier 1, the following targeted assays should be performed.

A. Kinase Inhibition Protocol (If Anticancer Activity is Confirmed)

-

Assay Principle: Utilize a commercially available ADP-Glo™ or similar luminescence-based kinase assay kit, which measures the amount of ADP produced as a direct output of kinase activity.

-

Panel Selection: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of cancer-relevant receptor tyrosine kinases, including VEGFR-2, EGFR, FGFR, and PDGFR.

-

Step-by-Step Protocol:

-

Prepare reaction buffer containing the kinase, its specific substrate (e.g., poly-GT for tyrosine kinases), and ATP.

-

Dispense the reaction mix into a 384-well plate.

-

Add this compound across a range of concentrations (e.g., 1 nM to 100 µM) using an acoustic dispenser. Include appropriate controls (DMSO vehicle, positive control inhibitor like Sorafenib).

-

Incubate at 30°C for 1 hour to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis: Calculate percent inhibition relative to controls. For active compounds, perform a 10-point dose-response curve to determine the IC50 value. This self-validating system ensures that the signal is directly proportional to kinase activity.

B. Antimicrobial MoA Protocol (If Antimicrobial Activity is Confirmed)

-

Ergosterol Synthesis Inhibition (Antifungal):

-

Principle: Quantify changes in ergosterol levels in treated fungal cells using HPLC or GC-MS.

-

Method: Culture C. albicans with sub-MIC concentrations of the compound. After incubation, perform a non-saponifiable lipid extraction and analyze the sterol composition compared to untreated and positive controls (e.g., Fluconazole). A significant reduction in the ergosterol peak indicates targeting of the synthesis pathway.

-

-

Macromolecule Synthesis Inhibition (Antibacterial):

-

Principle: Use radiolabeled precursors to measure the rate of DNA, RNA, protein, and cell wall synthesis in treated bacteria.

-

Method: In parallel cultures of a sensitive bacterial strain (e.g., S. aureus), add the compound followed by [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), or [¹⁴C]N-acetylglucosamine (peptidoglycan). Measure the incorporation of radioactivity into macromolecules over time. Inhibition of a specific precursor's incorporation points to a targeted pathway.

-

Section 3: Data Interpretation and Future Directions

The data generated from this investigational roadmap will provide the first systematic evaluation of this compound's biological potential.

| Potential Outcome | Interpretation | Next Steps |

| Potent Kinase Inhibition (IC50 < 1 µM) | The compound is a promising hit for oncology drug discovery. | 1. Selectivity Profiling: Screen against a broad kinase panel to determine selectivity. 2. Cell-Based Assays: Confirm target engagement in cells (e.g., Western blot for phospho-RTK). 3. SAR Studies: Synthesize analogs to improve potency and ADME properties. |

| Broad-Spectrum Antimicrobial Activity (MIC < 16 µg/mL) | The compound is a potential lead for a new class of antibiotics or antifungals. | 1. MoA Confirmation: Validate the Tier 2 MoA findings. 2. Resistance Studies: Assess the potential for resistance development. 3. Toxicity Testing: Evaluate cytotoxicity against human cell lines (e.g., HepG2, HEK293). |

| Weak or No Activity | The specific combination of substituents is not favorable for the tested targets. | 1. Pivot to Other Targets: Imidazoles are also known to have anti-inflammatory and other activities.[2][19] 2. Library Synthesis: Use the C4-bromo position as a handle for coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to create a library of derivatives for high-throughput screening.[12] |

Conclusion

While this compound is currently a molecule of unknown function, its structure is rooted in established pharmacophores. The proposed framework provides a logical, efficient, and technically grounded strategy to move from speculation to data. By systematically investigating its potential as a kinase inhibitor and an antimicrobial agent, researchers can rapidly ascertain its therapeutic viability and define a clear path for any subsequent drug discovery and development efforts.

References

-

Review of pharmacological effects of imidazole derivatives. (2022). Science and Education, 3(4), 846-857. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5556. Available from: [Link]

-

Khan, I., et al. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Pharmaceutical Sciences and Research, 11(1), 1-15. Available from: [Link]

-

A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2024). ResearchGate. Available from: [Link]

-

Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... (n.d.). ResearchGate. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3387-3407. Available from: [Link]

-

A Literature Review on Antimicrobial Activities of Imidazole. (2022). ResearchGate. Available from: [Link]

-

Rifai, A., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 29(7), 1461. Available from: [Link]

-

Sharma, V., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. The Pharma Innovation Journal, 11(10), 12-22. Available from: [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). PubMed Central. Available from: [Link]

-

Sharma, A., et al. (2017). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1204-1213. Available from: [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. Available from: [Link]

-

Imidazole: Having Versatile Biological Activities. (2014). ResearchGate. Available from: [Link]

-

Imidazole synthesis. Organic Chemistry Portal. (n.d.). Available from: [Link]

-

A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2024). Pharmaceuticals, 17(6), 762. Available from: [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PubMed Central. Available from: [Link]

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. jopir.in [jopir.in]

- 11. mdpi.com [mdpi.com]

- 12. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 13. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijsred.com [ijsred.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Imidazole synthesis [organic-chemistry.org]

- 19. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

Precision in Process Chemistry: Theoretical Yield Calculation for 4-Bromo-2-ethyl-1H-imidazole Synthesis

Executive Summary

In pharmaceutical intermediate synthesis, the precise calculation of theoretical yield is not merely an academic exercise but a critical metric for process efficiency, cost analysis, and scalability. This guide focuses on the synthesis of 4-Bromo-2-ethyl-1H-imidazole , a vital scaffold in the development of angiotensin II receptor antagonists (e.g., Losartan analogs) and other bioactive imidazoles.

We will dissect the Direct Bromination pathway using N-Bromosuccinimide (NBS) , a method chosen for its balance of selectivity and operational simplicity compared to elemental bromine (

Chemical Framework & Reaction Mechanics

The Reaction

The synthesis involves the electrophilic aromatic substitution of 2-ethylimidazole with N-Bromosuccinimide (NBS). The 2-position is blocked by the ethyl group, directing halogenation to the 4 or 5 positions. Due to annular tautomerism in the imidazole ring, the 4- and 5-positions are equivalent in the unsubstituted parent, but the introduction of a bromine atom creates a distinct 4-bromo isomer (which exists in equilibrium).

Balanced Equation:

Mechanistic Insight

The reaction proceeds via the formation of a bromonium intermediate or direct electrophilic attack by the bromonium ion (

-

Selectivity Challenge: The imidazole ring is highly activated. A common side reaction is double bromination, yielding 4,5-dibromo-2-ethylimidazole .

-

Control Strategy: To maximize the theoretical yield of the mono-bromo product, the stoichiometry must be tightly controlled (typically 0.95–1.0 equivalents of NBS) and the temperature regulated (0°C to RT).

Theoretical Yield Calculation Protocol

This section details the mathematical framework. We will use a baseline batch size of 10.0 grams of starting material (2-ethylimidazole) to demonstrate the calculation.

Molecular Weight Determination

Accurate MW values are the foundation of yield calculation.

| Compound | Formula | Atomic Weights Used | Molecular Weight ( g/mol ) |

| 2-Ethylimidazole (SM) | C:12.011, H:1.008, N:14.007 | 96.13 | |

| NBS (Reagent) | Br:79.904, O:15.999 | 177.98 | |

| 4-Bromo-2-ethylimidazole (Product) | - | 175.03 |

Step-by-Step Calculation

Step 1: Determine Moles of Limiting Reagent

In a standard synthesis, 2-ethylimidazole is the limiting reagent to prevent over-bromination.

Step 2: Define Stoichiometric Ratio

From the balanced equation, the molar ratio is 1:1 .

Note: If NBS were used in deficit (e.g., 0.9 equivalents to strictly avoid dibromination), NBS would become the limiting reagent, and the theoretical yield would be based on NBS moles.

Step 3: Calculate Theoretical Mass

Experimental Protocol (Contextualization)

To bridge theory and practice, the following protocol outlines the physical process where these numbers are applied. This method uses THF as a solvent, favored for its ease of removal compared to DMF.

Safety: NBS is an irritant; brominated imidazoles can be sensitizers. Work in a fume hood.

-

Preparation: Charge a 250 mL round-bottom flask with 10.0 g (104 mmol) of 2-ethylimidazole and 100 mL of anhydrous THF. Stir until fully dissolved.

-

Cooling: Cool the solution to 0–5°C using an ice bath. Reason: Lower temperature improves selectivity for mono-bromination.

-

Addition: Dissolve 18.5 g (104 mmol, 1.0 eq) of NBS in 50 mL THF. Add this solution dropwise over 60 minutes.

-

Critical Control Point: Rapid addition causes local high concentration of NBS, leading to the dibromo impurity.

-

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC.

-

Workup:

-

Concentrate THF under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc).[1]

-

Wash with water (to remove succinimide) and saturated

. -

Dry organic layer over

and concentrate.

-

-

Purification: Recrystallization from acetonitrile or column chromatography (DCM/MeOH).

Process Visualization

The following diagram illustrates the decision logic and workflow for the synthesis and yield calculation.

Figure 1: Process flow for the synthesis and yield calculation of this compound.

Factors Influencing Yield (The "Why")

While the theoretical yield is fixed by stoichiometry, the isolated yield often deviates. Understanding these factors is essential for interpreting your calculation against reality.

-

Over-Bromination (The 4,5-Dibromo Trap): Even with 1:1 stoichiometry, the reaction rate of the mono-bromo product with NBS can be competitive with the starting material. If 5% of the material converts to the dibromo species, the theoretical yield calculation for the mono-product remains 18.20g, but the maximum achievable yield drops.

-

Tautomerism: The product exists as this compound

5-bromo-2-ethyl-1H-imidazole. While chemically identical in solution, this equilibrium can affect crystallization efficiency during isolation. -

Solubility Losses: Imidazoles are moderately water-soluble. During the aqueous wash to remove succinimide, a fraction of the product may partition into the water phase, reducing the isolated yield.

References

-

Vertex AI Search. (2024). Synthesis of 4-Bromo-2-nitro-1H-imidazole (CN111646945A). Google Patents. Link

-

Boulton, B. E., & Coller, B. A. W. (1974).[2] Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. Australian Journal of Chemistry, 27(11), 2331-2341.[2] Link

-

ChemicalBook. (n.d.). 4-Bromo-1H-imidazole Synthesis and Properties. Link

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Link

Sources

Technical Guide: Spectroscopic Characterization of 4-Bromo-2-ethyl-1H-imidazole

The following technical guide details the spectroscopic characterization of 4-Bromo-2-ethyl-1H-imidazole (CAS: 145575-91-3). This document is structured to support researchers in the structural validation of this compound, particularly when used as an intermediate in pharmaceutical synthesis (e.g., for angiotensin II receptor antagonists).

Executive Summary & Structural Context

This compound is a critical halogenated heterocyclic building block. Its structural integrity is defined by three key features: the imidazole core, the ethyl group at the C2 position, and the bromine atom at the C4 position.

Critical Tautomeric Note:

As a 1H-imidazole, this compound exists in a tautomeric equilibrium between the 4-bromo and 5-bromo forms. In solution (NMR), these forms are often indistinguishable due to rapid proton exchange on the nitrogen atoms, leading to averaged signals or broad peaks depending on the solvent and temperature. In solid state and polar aprotic solvents (like DMSO-

Core Molecular Data

-

CAS Number: 145575-91-3[1]

-

Molecular Formula:

-

Molecular Weight: 175.03 g/mol

-

Exact Mass: 173.98 (for

)

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and halogen presence via isotopic abundance.[2]

Isotopic Signature (The "Fingerprint")

The most diagnostic feature in the Mass Spectrum of this compound is the molecular ion cluster. Bromine exists naturally as two stable isotopes:

-

Observation: You will not see a single

peak. Instead, you will observe a 1:1 doublet separated by 2 mass units. -

(174 m/z): Contains

-

(176 m/z): Contains

Fragmentation Pathway

The fragmentation typically follows the cleavage of the alkyl side chain and the expulsion of neutral small molecules (HCN) characteristic of imidazoles.

Graphviz Diagram: MS Fragmentation Logic

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Validate the substitution pattern (2-ethyl, 4-bromo) and rule out isomers (e.g., 2-bromo-4-ethyl).

H NMR (Proton NMR)

-

Solvent: DMSO-

is recommended to observe the exchangeable NH proton and prevent peak broadening common in -

Key Diagnostic: The absence of the C2 proton (usually ~7.8 ppm in imidazole) and the presence of only one aromatic signal confirm disubstitution.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 12.0 – 12.5 | Broad Singlet | 1H | - | Exchangeable acidic proton on N1. |

| C5-H | 7.05 – 7.15 | Singlet | 1H | - | The sole aromatic proton. Shielded relative to C2-H. |

| Ethyl -CH | 2.60 – 2.70 | Quartet | 2H | 7.5 | Methylene protons coupled to methyl. |

| Ethyl -CH | 1.15 – 1.25 | Triplet | 3H | 7.5 | Methyl protons coupled to methylene. |

C NMR (Carbon NMR)

-

C2 (Amidine Carbon): Most deshielded (~148 ppm) due to the adjacent nitrogens.

-

C4 (C-Br): Distinctly shielded (~100-110 ppm) due to the "Heavy Atom Effect" of Bromine, despite its electronegativity.

-

C5 (C-H): Aromatic methine carbon (~115-125 ppm).

Infrared Spectroscopy (IR)

Objective: Identify functional groups and lattice stability.

-

N-H Stretch: Broad band at 3100–2800 cm

. Strong hydrogen bonding in the solid state often broadens this significantly. -

C=N / C=C Stretch: Characteristic imidazole ring breathing modes at 1580–1500 cm

. -

C-Br Stretch: A useful fingerprint band, though often weak, appearing in the fingerprint region at 600–700 cm

.

Experimental Workflow: Structural Elucidation

The following diagram illustrates the decision logic for confirming the structure of a synthesized batch.

Graphviz Diagram: Elucidation Workflow

References

-

Biosynth . (n.d.). This compound (CAS 145575-91-3) Product Data. Retrieved from

-

GuideChem . (n.d.). 2-Ethylimidazole (CAS 1072-62-4) and Derivatives.[3][4] Retrieved from

-

PubChem . (n.d.).[5] 4-Bromo-1H-imidazole (Analogous Spectral Data). National Library of Medicine. Retrieved from

-

Organic Chemistry Portal . (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis. (Context for bromination methodology). Retrieved from

Sources

- 1. aablocks.com [aablocks.com]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-エチルイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Bromo-7-chloro-2-ethylbenzimidazole | C9H8BrClN2 | CID 177820456 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Sourcing and Utilization of 4-Bromo-2-ethyl-1H-imidazole

The following technical guide details the commercial availability, synthesis strategies, and quality control protocols for 4-Bromo-2-ethyl-1H-imidazole .

Executive Summary

This compound (CAS: 145575-91-3) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly for alpha-2 adrenergic agonists and enzyme inhibitors.[1] While commercially available, its supply chain is characterized by volatility due to the technical challenges in separating the 4-bromo and 5-bromo tautomers and the tendency for poly-bromination during manufacture. This guide provides a decision-making framework for sourcing versus synthesizing this intermediate, supported by validated protocols and quality control metrics.

Chemical Profile & Technical Significance[1][2][3][4]

Structural Dynamics and Tautomerism

The defining feature of this compound is the rapid tautomeric equilibrium between the 4-bromo and 5-bromo positions when the N1-nitrogen is unsubstituted.

-

Tautomer A: this compound

-

Tautomer B: 5-Bromo-2-ethyl-1H-imidazole

In solution, these forms are indistinguishable and rapidly interconvert (

Key Physicochemical Properties

| Property | Specification | Note |

| CAS Number | 145575-91-3 | Primary identifier |

| Molecular Formula | C₅H₇BrN₂ | |

| Molecular Weight | 175.03 g/mol | |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation |

| Solubility | DMSO, Methanol, DMF | Poor water solubility |

| pKa | ~11.7 (imidazole NH) | Estimated |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; light sensitive |

Commercial Availability Landscape

Supply Chain Status

As of Q1 2026, the commercial availability of this compound falls into Tier 2 (Specialty Chemical) . It is not a bulk commodity like imidazole or 2-ethylimidazole.

-

Primary Suppliers: Specialized catalog vendors (e.g., BLD Pharm, Ambeed, Enamine) and custom synthesis houses.

-

Typical Purity: 95% – 97%.

-

Lead Time: Often "In Stock" for gram-scale (1g – 25g). Kilo-scale typically requires a 4–8 week lead time for custom manufacture.

-

Cost Analysis: High relative to raw materials due to the purification burden (removal of dibromo- species).

Sourcing Strategy: The "Make vs. Buy" Decision

Researchers should evaluate the "Make vs. Buy" decision based on required quantity and purity stringency.

Figure 1: Decision logic for sourcing this compound.

Synthesis & Manufacturing Protocols

If commercial stock is unavailable or fails quality audits, the following synthesis route is the industry standard for high-fidelity production.

The Challenge: Regioselectivity

Direct bromination of 2-ethylimidazole is electrophilic aromatic substitution. The ethyl group activates the ring, but the challenge is stopping at mono-bromination. Over-bromination leads to 4,5-dibromo-2-ethylimidazole , which is difficult to separate from the desired product.

Validated Synthesis Protocol (Modified from CN106674121A)

Reaction Scheme: 2-Ethylimidazole + Br2 (or NBS) → 4-Bromo-2-ethylimidazole + 4,5-Dibromo-byproduct

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-ethylimidazole (1.0 eq) in a solvent mixture of CH₂Cl₂ (DCM) or Acetonitrile (MeCN) . Note: MeCN is preferred for NBS pathways; DCM/Water biphasic systems are preferred for Br₂.

-

Bromination (Controlled Addition):

-

Reagent:N-Bromosuccinimide (NBS) (0.95 - 1.0 eq).

-

Condition: Add NBS portion-wise at 0°C to -10°C. Low temperature is critical to kinetic control, minimizing di-bromo formation.

-

Avoid: Do not use radical initiators (AIBN, light) to prevent side-chain bromination on the ethyl group.

-

-

Quenching & Reduction:

-

Once the starting material is consumed (monitor via TLC/HPLC), quench the reaction with 10% aqueous Sodium Sulfite (Na₂SO₃) .

-

Critical Step: If di-bromo impurities are present (>5%), refluxing the crude mixture with aqueous sodium sulfite can selectively debrominate the 5-position (if 4,5-dibromo) or reduce poly-brominated species, enriching the mono-bromo product.

-

-

Isolation:

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5).

Quality Control & Characterization

Trustworthy data is essential. Commercial batches often degrade. Use the following metrics to validate incoming or synthesized lots.

Analytical Specifications

| Test | Acceptance Criteria | Method |

| HPLC Purity | > 97.0% (Area %) | C18 Column, MeCN/H₂O gradient |

| 1H NMR | Consistent structure | DMSO-d6 |

| Appearance | White to pale yellow | Visual inspection |

| Water Content | < 0.5% | Karl Fischer (Hygroscopic!) |

1H NMR Interpretation (DMSO-d6)

-

δ ~ 12.0 ppm (br s, 1H): Imidazole N-H (Exchangeable).

-

δ ~ 7.0-7.2 ppm (s, 1H): C4/C5-H aromatic proton. Crucial: This must integrate to 1. If <1, suspect di-bromo contamination.

-

δ ~ 2.6 ppm (q, 2H): Ethyl -CH₂-.

-

δ ~ 1.2 ppm (t, 3H): Ethyl -CH₃.

Handling & Safety (E-E-A-T)

Hazard Identification

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3] 2A.

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Storage & Stability

-

Temperature: Store at 2°C to 8°C .

-

Atmosphere: Store under Argon or Nitrogen . The free base can absorb CO₂ and moisture from the air, forming carbonates or hydrates that alter stoichiometry.

-

Light: Protect from light to prevent photo-degradation (browning).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 96125, 4-Bromo-1H-imidazole (Analogous Structure Data). Retrieved from [Link]

- Google Patents (2017).CN106674121A - Preparation method of 4-halogen-1H-imidazole.

-

Pedada, A. R., et al. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole. Organic Process Research & Development. (Contextual reference for imidazole bromination scale-up). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Bromo-2-ethyl-1H-imidazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Bromo-2-ethyl-1H-imidazole from 2-ethyl-1H-imidazole. The protocol detailed herein is based on established principles of electrophilic aromatic substitution on the imidazole ring, employing N-Bromosuccinimide (NBS) as a selective and efficient brominating agent. This application note offers a detailed, step-by-step experimental procedure, including reaction setup, monitoring, work-up, and purification. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety considerations, and methods for the characterization of the final product.

Introduction

Substituted bromoimidazoles are valuable building blocks in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The targeted synthesis of specific isomers is crucial for developing novel chemical entities. The bromination of 2-substituted imidazoles presents a challenge in achieving regioselectivity. This guide focuses on a robust method for the synthesis of this compound, a versatile intermediate for further chemical elaboration.